3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with an iodine atom at the 3-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-c]pyridine derivative.
Scientific Research Applications
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrrolo[3,2-c]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Another iodinated pyrrolo[3,2-c]pyridine derivative with similar chemical properties.
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: A compound with a triisopropylsilanyl group instead of an isopropyl group.
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A related compound with a chlorine atom at the 6-position.
Uniqueness
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both an iodine atom and an isopropyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBQNOQVXSZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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